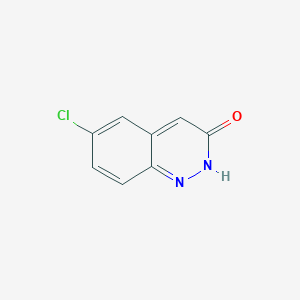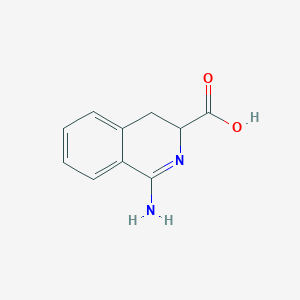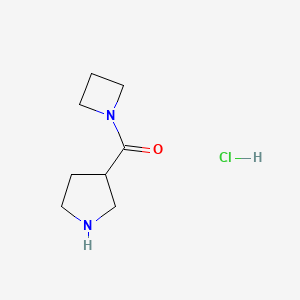
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol It is a pyrimidine derivative, characterized by the presence of methoxy, dimethyl, and carboxamide functional groups
Vorbereitungsmethoden
The synthesis of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4,6-trimethylpyrimidine with methoxyamine hydrochloride under specific conditions to introduce the methoxy group. The carboxamide group is then introduced through subsequent reactions involving appropriate reagents and catalysts . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents and catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy and carboxamide groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4,6-dimethylpyrimidine-5-carboxamide can be compared with other pyrimidine derivatives such as:
2-Methoxy-4,6-dimethylpyrimidine: Lacks the carboxamide group, which may result in different chemical and biological properties.
2,4-Dichloro-6-methylpyrimidine: Contains chlorine atoms instead of methoxy and dimethyl groups, leading to distinct reactivity and applications.
2-Amino-4,6-dimethylpyrimidine:
Eigenschaften
CAS-Nummer |
4786-62-3 |
|---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-methoxy-4,6-dimethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-4-6(7(9)12)5(2)11-8(10-4)13-3/h1-3H3,(H2,9,12) |
InChI-Schlüssel |
SCJQFINYKFGVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)OC)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


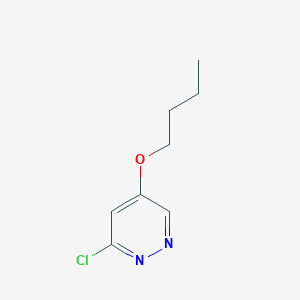
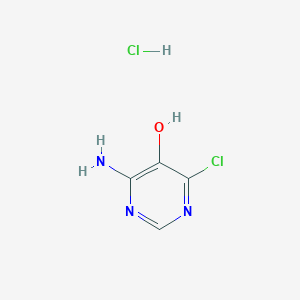
![2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11908770.png)



![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
![Octahydrospiro[cyclopenta[c]pyridine-6,2'-[1,3]dioxolane]](/img/structure/B11908800.png)

